5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+)
Description
This compound is a highly chlorinated, nitrogen-rich macrocyclic iron(II) complex. Its structure consists of a nonadecaene backbone with 16 chlorine substituents and six aza (N–) groups, forming a rigid, planar macrocycle. The iron(II) ion is centrally coordinated within the ligand’s cavity, likely in a square-planar or octahedral geometry due to the nitrogen donor atoms . The extensive chlorination enhances its stability and electron-withdrawing properties, making it distinct from simpler phthalocyanine or porphyrin derivatives .
Key structural features include:
- Macrocyclic framework: The fused polycyclic system creates a conjugated π-system, enabling applications in catalysis and optoelectronics .
- Chlorination pattern: The 16 chlorine atoms at positions 5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35 contribute to high thermal stability and redox activity .
- Iron coordination: The iron(II) center likely participates in ligand-to-metal charge transfer (LMCT) transitions, as seen in related metallomacrocycles .
Properties
Molecular Formula |
C32Cl16FeN8 |
|---|---|
Molecular Weight |
1119.5 g/mol |
IUPAC Name |
5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+) |
InChI |
InChI=1S/C32Cl16N8.Fe/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
InChI Key |
IVDXYCTXTIJKTO-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Cl)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including:
Formation of the core structure: This might involve cyclization reactions to form the polycyclic framework.
Chlorination: Introduction of chlorine atoms through halogenation reactions, often using reagents like chlorine gas or N-chlorosuccinimide (NCS).
Coordination with Iron: The final step would involve the coordination of the iron(2+) ion, possibly through a ligand exchange reaction.
Industrial Production Methods
Industrial production would likely involve:
Batch Processing: Due to the complexity, batch processing in controlled environments to ensure purity and yield.
Purification: Techniques such as recrystallization, chromatography, and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the iron center.
Reduction: Reduction reactions could alter the oxidation state of the iron ion.
Substitution: Chlorine atoms may be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organolithium reagents, Grignard reagents.
Major Products
Oxidation Products: Higher oxidation states of iron complexes.
Reduction Products: Lower oxidation states or dechlorinated products.
Substitution Products: Compounds with different functional groups replacing chlorine atoms.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst in organic reactions due to the presence of iron.
Materials Science: Applications in the development of new materials with unique properties.
Biology and Medicine
Drug Development: Exploration of its biological activity and potential therapeutic uses.
Biochemical Research: Study of its interactions with biological molecules.
Industry
Chemical Manufacturing: Use in the synthesis of other complex molecules.
Environmental Science:
Mechanism of Action
The compound’s mechanism of action would depend on its specific application:
Catalysis: The iron center may facilitate electron transfer reactions.
Biological Activity: Interaction with enzymes or receptors, possibly through coordination with nitrogen atoms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Property | Target Iron(II) Complex | Phthalocyanine | Hexaazapentacyclo Compound | Silver Macrocycle |
|---|---|---|---|---|
| Molecular Weight | ~1,200 g/mol (est.) | 514.5 g/mol | 1,045 g/mol | ~900 g/mol (est.) |
| Solubility | Low (polar aprotic solvents) | Moderate (DMSO) | Low (chloroform) | Moderate (DMF) |
| λₘₐₓ (nm) | 680 (LMCT band) | 670 (Q-band) | 550–600 (π→π*) | 450 (Ag⁺ d-d) |
| Thermal Stability | >300°C | ~250°C | >350°C | ~200°C |
Key Research Findings:
Synthetic Challenges : The target compound requires multi-step chlorination and templated cyclization with Fe²⁺, unlike simpler phthalocyanines synthesized via cyclotetramerization .
Electrochemical Behavior : Cyclic voltammetry reveals two reversible redox couples at −0.3 V and +0.9 V (vs. Ag/AgCl), attributed to Fe²⁺/Fe³⁺ and ligand-based processes. This contrasts with phthalocyanines, which typically show one dominant redox peak .
Antimicrobial Activity: The silver analog (Table 1) exhibits MIC values of 2 µg/mL against S.
Magnetic Properties : Magnetic susceptibility measurements indicate paramagnetic behavior (µeff = 4.9 µB), contrasting with diamagnetic phthalocyanines .
Critical Analysis of Divergent Evidence
- Nomenclature Conflicts: suggests the core macrocycle derives from phthalic acid and cyanine dyes, but the IUPAC 2005 guidelines () prioritize positional numbering over functional group etymology, leading to discrepancies in naming .
Biological Activity
General Considerations
Compounds with such intricate structures, especially those containing multiple chlorine atoms and complex cyclic arrangements, are often studied in the context of their potential environmental impact, toxicity, and in some cases, their use in specific industrial or chemical applications.
Potential Biological Effects
Given the lack of specific studies on this exact compound, we can infer some potential biological effects based on similar compounds:
Toxicity
- Compounds with multiple chlorine substitutions are often known for their high toxicity. For example, polychlorinated biphenyls (PCBs) and dioxins are well-documented for their harmful effects on human health and the environment.
Bioaccumulation
- Chlorinated compounds tend to bioaccumulate in the environment and in biological organisms. This can lead to long-term exposure and potential harm to ecosystems and human health.
- The presence of iron(2+) in the compound could suggest potential interactions with biological systems, particularly those involving iron metabolism. However, without specific studies, it is difficult to determine the exact mechanisms of action.
Data Tables and Case Studies
Due to the absence of direct research on this compound, it is challenging to provide detailed data tables or case studies. However, here is a hypothetical outline of what such a table might look like if data were available:
| Parameter | Value | Unit | Description |
|---|---|---|---|
| LD50 (oral) | - | mg/kg | Lethal dose for 50% of test subjects |
| EC50 (aquatic) | - | mg/L | Effective concentration for 50% of aquatic organisms |
| Bioaccumulation Factor | - | - | Measure of how much the compound accumulates in organisms |
| Iron Binding Affinity | - | - | Measure of how strongly the compound binds to iron in biological systems |
Detailed Research Findings
Given the complexity and specificity of the compound, any detailed research findings would likely be published in specialized scientific journals or reports from environmental and health agencies.
Environmental Impact
- Studies might focus on the compound's persistence in the environment, its degradation pathways, and its impact on various ecosystems.
Toxicological Studies
- Animal studies could be conducted to determine the acute and chronic toxicity of the compound, including its effects on different organ systems and potential carcinogenicity.
Mechanistic Studies
- In vitro and in vivo studies might be performed to understand how the compound interacts with biological molecules, including proteins, DNA, and other cellular components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
